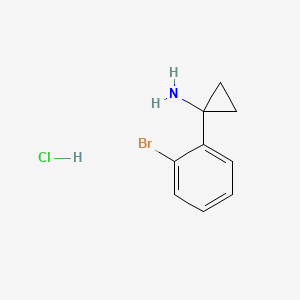

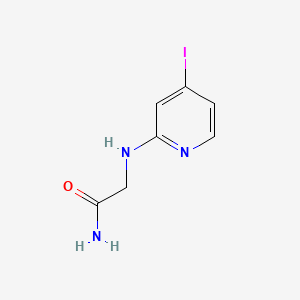

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, also known as BCPPA, is a cyclic amine derivative with a wide range of applications in the scientific research field. BCPPA is a versatile compound that can be used in a variety of experiments and research studies. It can be used as a starting material for synthesizing other compounds, as a reagent for chemical reactions, or as a tool for studying the structure and function of biological systems. BCPPA is an important compound for the advancement of scientific research, and its various applications have been studied in detail.

Aplicaciones Científicas De Investigación

Cyclopropyl Amine Synthesis The synthesis of cyclopropyl amines can be efficiently achieved through the reaction of enamines with Et3Al and CH2I2, yielding high-purity cyclopropyl amines. This method presents advantages over traditional cyclopropanation reagents, offering a promising approach for the preparation of such compounds (Kadikova et al., 2015).

Amine Radical Cation Reactions Tris(p-bromophenyl)amine radical cations have been utilized to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, leading to ring-expanded ketones. The in situ generated amine radical cations have shown to enhance yields, showcasing a potential pathway for transformations involving cyclopropyl silyl ethers (Hasegawa et al., 2009).

Benzimidazole Derivatives Synthesis 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride has implications in the synthesis of benzimidazole derivatives. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating a potential application in the synthesis of such heterocyclic compounds (Lygin & Meijere, 2009).

Carbonic Anhydrase Inhibition Compounds incorporating bromophenol and cyclopropane moieties, similar in structure to 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. The bromophenol derivatives demonstrated excellent inhibitory effects, highlighting potential therapeutic applications (Boztaş et al., 2015).

Synthesis of Cyclopropanone Dithioacetals The reaction of cyclopropyl phenyl sulfoxides with magnesium amide has led to the formation of cyclopropanone dithioacetals, indicating a method for synthesizing these compounds which could have implications in various chemical synthesis processes (Kobayashi et al., 2002).

Propiedades

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFJXDYDGAAUPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)